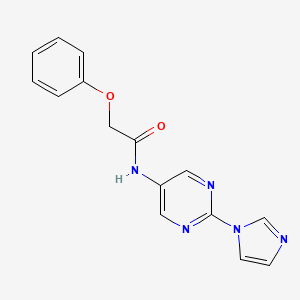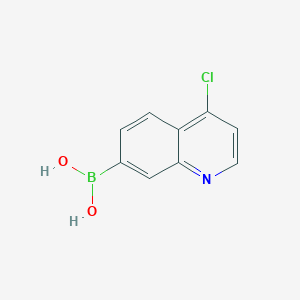
(4-Chloroquinolin-7-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloroquinolin-7-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a quinoline ring substituted with a chlorine atom at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
作用机制
Target of Action
The primary target of (4-Chloroquinolin-7-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects various biochemical pathways. It is involved in transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are part of the broader scope of boron chemistry .
Pharmacokinetics
It is known that the compound is a pinacol boronic ester, which is usually bench stable, easy to purify, and often even commercially available . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is used to create a variety of complex organic compounds, making this compound a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is sensitive to air and moisture . Therefore, it must be handled under conditions that minimize exposure to these elements . Additionally, the compound’s stability and efficacy can be affected by the presence of other chemicals in its environment .
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Chloroquinolin-7-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents used .
化学反应分析
Types of Reactions: (4-Chloroquinolin-7-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in Chan-Lam couplings to form carbon-nitrogen bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Chan-Lam Coupling: Copper catalysts, bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typical.
Major Products: The major products formed from these reactions are typically biaryl compounds or heteroaryl derivatives, depending on the nature of the coupling partner .
科学研究应用
(4-Chloroquinolin-7-yl)boronic acid has diverse applications in scientific research:
相似化合物的比较
- Phenylboronic acid
- (4-Bromoquinolin-7-yl)boronic acid
- (4-Methoxyquinolin-7-yl)boronic acid
Comparison: (4-Chloroquinolin-7-yl)boronic acid is unique due to the presence of the chlorine atom at the 4-position of the quinoline ring, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific cross-coupling reactions where electronic effects play a significant role .
属性
IUPAC Name |
(4-chloroquinolin-7-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKXPFVQFIKSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NC=CC(=C2C=C1)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2744904.png)
![N-(4-methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2744905.png)
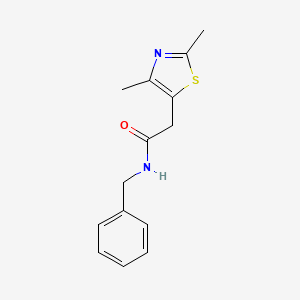
![6-(trifluoromethyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2744907.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate](/img/structure/B2744909.png)
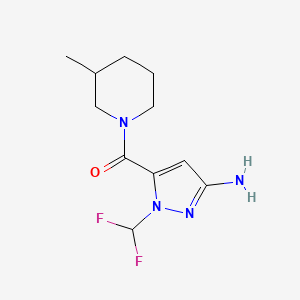
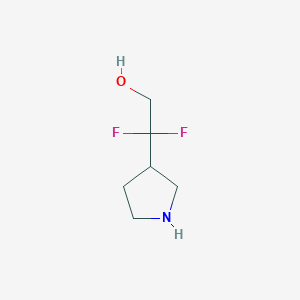
![2-Amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744912.png)
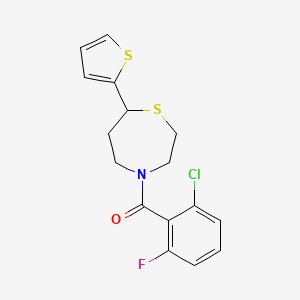
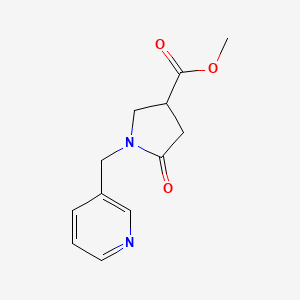

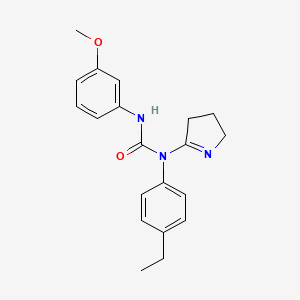
![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2744921.png)
